molecular formula C6H6O2S B028663 2,5-Dihydroxythiophenol CAS No. 2889-61-4

2,5-Dihydroxythiophenol

Cat. No.: B028663
CAS No.: 2889-61-4
M. Wt: 142.18 g/mol
InChI Key: ZFQJFYYGUOXGRF-UHFFFAOYSA-N
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Description

2,5-Dihydroxythiophenol is an organic compound with the chemical formula C6H6O2S. It is characterized by the presence of hydroxyl and thiol functional groups, making it a versatile molecule in various chemical reactions. This compound is typically a colorless to yellow crystalline solid and is known for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,5-Dihydroxythiophenol involves the reaction of 2,5-diacetylthiophenol with sodium hydride in tetrahydrofuran (THF). The reaction mixture is then heated, followed by hydrolysis with an acidic medium such as dilute acid to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar organic reactions with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydroxythiophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The thiol group can be reduced to form thiolates.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Quinones and disulfides.

    Reduction: Thiolates and alcohols.

    Substitution: Various substituted thiophenols and phenols.

Scientific Research Applications

2,5-Dihydroxythiophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential therapeutic applications due to its antioxidant activity.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

  • 2,3-Dihydroxythiophenol
  • 2,4-Dihydroxythiophenol
  • 2,6-Dihydroxythiophenol

Comparison: 2,5-Dihydroxythiophenol is unique due to the specific positioning of its hydroxyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

2-sulfanylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQJFYYGUOXGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2889-61-4
Record name 2-Mercaptobenzene-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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